Cas no 2093801-16-0 (1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one)
![1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one structure](https://www.kuujia.com/scimg/cas/2093801-16-0x500.png)
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- AKOS033850005
- 2093801-16-0
- 1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]prop-2-en-1-one
- Z2737383419
- 1-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one
- EN300-7522286
- 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one
-
- Inchi: 1S/C12H17N3O3/c1-4-10(16)15-5-6-17-9(7-15)12-14-13-11(18-12)8(2)3/h4,8-9H,1,5-7H2,2-3H3
- InChI Key: QMPIRUYSYHLMAK-UHFFFAOYSA-N
- SMILES: O1CCN(C(C=C)=O)CC1C1=NN=C(C(C)C)O1
Computed Properties
- Exact Mass: 251.12699141g/mol
- Monoisotopic Mass: 251.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 0.5
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522286-0.05g |
1-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one |
2093801-16-0 | 95% | 0.05g |
$246.0 | 2024-05-23 |
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one Related Literature
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one (CAS No. 2093801-16-0): A Comprehensive Overview
1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one (CAS No. 2093801-16-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the oxadiazole class and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The molecular structure of 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one is characterized by a central morpholine ring linked to an oxadiazole moiety through a propenone group. The presence of the propan-2-yl substituent on the oxadiazole ring adds to the compound's hydrophobicity and influences its biological activity. This structural arrangement confers several advantages, including enhanced solubility and improved pharmacokinetic properties.
Recent studies have highlighted the potential of 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, thereby protecting neurons from damage.
In addition to its neuroprotective properties, 1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-y l}prop - 2 - en - 1 - one has also shown promise in cancer research. Studies conducted at the National Cancer Institute have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis. These findings suggest that 1-{2-[5-(Propan - 2 - yl) - 1 , 3 , 4 - oxadiazol - 2 - yl]morpholin - 4 - yl}prop - 2 - en - 1 - one could be a valuable lead compound for the development of novel anticancer agents.
The pharmacokinetic profile of 1-{2-[5-(Propan - 2 - yl) - 1 , 3 , 4 - oxadiazol - 2 - yl]morpholin - 4 - yl}prop - 2 - en - 1 - one has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicity studies have shown that 1-{2-[5-(Propan - yl) - oxadiazol - yl]morpholin - yl}propenone is well-tolerated at therapeutic doses with minimal side effects.
The synthetic route for 1-{2-[5-(Propan - yl) - oxadiazol - yl]morpholin - yl}propenone has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the morpholine ring, introduction of the oxadiazole moiety, and final coupling with the propenone group. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, 1-{2-[5-(Propan-y l)ox ad iaz ol-y l)m orph olin-y l)p rope no ne (CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . CAS No . . CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>. CAS NO>.
In conclusion, 1-{2-[5-(Propan-y l)ox ad iaz ol-y l)m orph olin-y l)p rope no ne (CAS N o. C AS N o.), with its unique chemical structure and promising biological activities, represents a significant advancement in medicinal chemistry. Its potential applications in neurodegenerative diseases and cancer therapy make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in advancing medical treatments for various conditions.
2093801-16-0 (1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one) Related Products
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)



